molecular formula C21H22N2O2 B2925936 Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 900019-66-1

Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2925936
CAS No.: 900019-66-1
M. Wt: 334.419
InChI Key: JPRJISIWZBJFLC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 900019-66-1 . It has a molecular weight of 334.42 and its IUPAC name is this compound . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized via a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . They have also been synthesized using solid support catalysts such as Al2O3 and TiCl4 .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . The compound’s molecular weight is 334.42 .

Scientific Research Applications

Synthesis and Chemical Properties

New Synthetic Methods : A method for preparing imidazo[1,2-a]pyridines involves the application of substituted 2-aminopyridines, highlighting the efficiency of synthesizing these compounds through innovative routes. For instance, one study developed a one-step oxidation method without preliminary protection of the amino group, facilitating a more straightforward synthesis of the imidazo[1,2-a]pyridine structure, which is crucial for further derivatization and application in various fields (Lifshits, Ostapchuk, & Brel, 2015).

Novel Derivatives and Their Applications : Research has led to the creation of novel imidazo[1,2-a]pyridine derivatives with potential applications in chemotherapy, particularly targeting breast cancer cells. These derivatives, through specific modifications, have shown promising activity in inhibiting cell proliferation and inducing apoptosis in cancer cells, demonstrating the compound's potential in therapeutic applications (Almeida et al., 2018).

Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based compounds have been studied for their anticholinesterase potential, suggesting applications in treating heart and circulatory failures. These studies provide insight into the structural modifications necessary to enhance biological activity and potential medicinal applications (Kwong et al., 2019).

Potential Therapeutic Applications

Antiproliferative Agents : Imidazo[1,2-a]pyridine derivatives have been identified as potential antiproliferative agents, especially in the context of breast cancer treatment. Their ability to intercalate into DNA and induce cell death via apoptosis highlights their relevance in the development of new cancer therapies.

Anthelmintic Activity : Some derivatives of the imidazo[1,2-a]pyridine family have shown effectiveness as anthelmintics. For example, methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate demonstrated broad-spectrum anthelmintic activity against various helminths in animal models, showcasing its potential for veterinary use (Bochis et al., 1978).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRJISIWZBJFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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